2-Hydroxy-4-Methoxybenzophenone-d6, also known as Oxybenzone-d6, is a deuterated isotopically labeled analog of Oxybenzone (2-Hydroxy-4-methoxybenzophenone). Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (²H). This slight modification in the molecule's structure does not significantly alter its chemical properties but creates a mass difference detectable by mass spectrometry instruments.
The primary application of 2-Hydroxy-4-Methoxybenzophenone-d6 in scientific research lies in its use as an internal standard for quantitative analysis of Oxybenzone. Internal standards are compounds with similar chemical properties to the target analyte (Oxybenzone) but are not naturally present in the sample being analyzed. They are added to the sample in a known amount during sample preparation. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of Oxybenzone. Source: [Application of Isotope-Labeled Internal Standards in Quantitative Liquid Chromatography-Mass Spectrometry: ]
2-Hydroxy-4-Methoxybenzophenone-d6, also known as 2-Hydroxy-4-methoxybenzophenone, is a chemical compound that belongs to the class of benzophenones. It is characterized by its molecular formula and is recognized for its utility as an ultraviolet (UV) filter in various cosmetic and industrial applications. This compound absorbs UV radiation, thereby protecting skin and materials from the harmful effects of sun exposure. In its deuterated form (d6), hydrogen atoms are replaced with deuterium, which enhances its analytical properties, particularly in nuclear magnetic resonance spectroscopy.
These reactions are crucial for synthesizing derivatives with modified properties for specific applications .
The biological activity of 2-Hydroxy-4-Methoxybenzophenone-d6 has been studied primarily in the context of its use as a UV filter. Toxicity studies conducted on laboratory animals indicate that while it is effective in protecting against UV radiation, it may also exhibit some adverse effects at high concentrations. For instance, studies showed that high doses could lead to increased liver and kidney weights and potential reproductive toxicity . Additionally, it has been identified as weakly mutagenic under certain conditions, necessitating caution in its use .
Several methods have been developed for synthesizing 2-Hydroxy-4-Methoxybenzophenone-d6:
The choice of synthesis method can influence the yield and purity of the final product.
2-Hydroxy-4-Methoxybenzophenone-d6 has several key applications:
Interaction studies involving 2-Hydroxy-4-Methoxybenzophenone-d6 focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that it can interact with various biological macromolecules, potentially affecting their function. For instance, studies have shown that it can influence enzyme activity and may alter metabolic pathways when present at certain concentrations . Furthermore, its presence in aquatic environments raises concerns about its impact on aquatic life due to its persistence and potential toxicity .
Several compounds share structural similarities with 2-Hydroxy-4-Methoxybenzophenone-d6. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Oxybenzone (Benzophenone-3) | Similar backbone | Widely used sunscreen agent with strong UV absorption. |
2-Hydroxy-4-Methoxybenzophenone-5-sulfonic acid | Sulfonic acid group | More polar; used primarily in aqueous systems. |
Benzophenone-4 | Similar backbone | Known for its strong UVB absorption properties; often used in sunscreens. |
While these compounds share functional characteristics as UV filters, each possesses unique properties that make them suitable for specific applications within cosmetics and materials science.